N-benzyl-N-methylhydroxylamine

Description

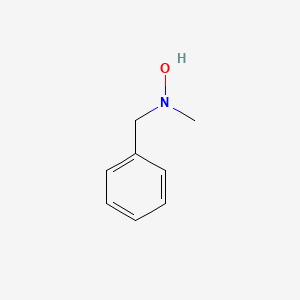

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLWMRHNDKORFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902720 | |

| Record name | NoName_3269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Transformations and Reactions of N Benzyl N Methylhydroxylamines

Oxidative Conversion to N-Benzyl-N-methylnitrones

The oxidation of N,N-disubstituted hydroxylamines is a primary method for the preparation of nitrones. researchgate.net For N-benzyl-N-methylhydroxylamine, this conversion leads to the formation of N-benzyl-N-methylnitrones, also known as C-phenyl-N-methylnitrones.

Regiochemistry of Nitrone Formation from N-Benzyl-N-methylhydroxylamines

The oxidation of this compound can theoretically lead to two different regioisomeric nitrones, resulting from the formation of a double bond between the nitrogen and either the benzylic carbon or the methyl carbon. However, studies show a strong preference for the formation of the conjugated C-aryl nitrone, C-phenyl-N-methylnitrone. researchgate.net

Research involving the oxidation of various N-(substituted benzyl)-N-alkylhydroxylamines demonstrates an overwhelming preference for the creation of the conjugated nitrone. researchgate.net This regioselectivity is attributed to the greater stability of the resulting conjugated system, where the C=N double bond is in conjugation with the phenyl ring. The mechanism is believed to involve an initial electron transfer from the nitrogen atom to the oxidant, followed by the abstraction of a hydrogen atom from the benzylic position. researchgate.netrsc.org This pathway is supported by the observation of considerable kinetic isotope effects when using deuterated benzyl (B1604629) groups. researchgate.net

Investigation of Oxidants and Reaction Conditions for Nitrone Yield and Selectivity

A variety of oxidizing agents and reaction conditions have been explored to optimize the synthesis of N-benzyl-N-methylnitrones from their hydroxylamine (B1172632) precursor, aiming for high yield and selectivity. researchgate.netrsc.org The choice of oxidant can influence the reaction mechanism, efficiency, and the isomeric ratio of the resulting nitrone. researchgate.net

Commonly employed oxidants include mercury(II) oxide (HgO) and p-benzoquinone, which have been used to study the mechanistic aspects of the oxidation of N-benzyl-N-methylhydroxylamines. researchgate.netrsc.org Other catalytic systems have also proven effective for the oxidation of secondary amines and hydroxylamines to nitrones. For instance, sodium tungstate (B81510) (Na₂WO₄) in combination with hydrogen peroxide (H₂O₂) provides a method for obtaining nitrones in good to excellent yields. researchgate.nettandfonline.com Similarly, polymer-supported methylrhenium trioxide systems and other molybdenum-based catalysts have been utilized for this transformation under mild conditions. researchgate.netresearchgate.net

The table below summarizes various oxidant systems used for the conversion of this compound and related compounds.

| Oxidant System | Substrate | Catalyst/Conditions | Product | Yield | Reference |

| Mercury(II) Oxide (HgO) | N-(substituted benzyl)-N-methylhydroxylamines | - | C-(substituted phenyl)-N-methylnitrones | - | researchgate.netrsc.org |

| p-Benzoquinone (p-BQ) | N-(substituted benzyl)-N-methylhydroxylamines | - | C-(substituted phenyl)-N-methylnitrones | - | researchgate.netrsc.org |

| Hydrogen Peroxide (H₂O₂) | This compound | Polymer-supported Methylrhenium Trioxide | N-benzyl-N-methylnitrone | - | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Secondary Amines | Sodium Tungate (Na₂WO₄) | Nitrones | Good to Excellent | researchgate.nettandfonline.com |

| tert-Butylhydroperoxide (TBHP) | Secondary Amines | {[MoO3(bipy)][MoO3(H2O)]}n | Nitrones | - | researchgate.net |

Isomerization Dynamics of N-Benzyl-N-methylnitrones

The C=N double bond of nitrones gives rise to geometric isomerism, resulting in E and Z configurations. The stability and interconversion of these isomers are critical factors, particularly in stereoselective reactions like 1,3-dipolar cycloadditions. acs.org

E/Z Isomerism and Relative Stability of N-Benzyl-N-methylnitrones

N-benzyl-N-methylnitrones can exist as both E and Z isomers. acs.org Experimental and theoretical studies consistently show that the Z isomer is thermodynamically more stable than the E isomer. researchgate.netrsc.org During the oxidation of this compound, the less stable E-nitrone is often formed initially under kinetic control. researchgate.netrsc.org This unstable E isomer then readily isomerizes to the more stable Z form. researchgate.net In some cases, the E isomer can be obtained in significant quantities as the initial product. researchgate.netrsc.org

The relative stability of the isomers can be influenced by the solvent and substituents. mdpi.com For example, while a mixture of E/Z isomers might exist in a solvent like CDCl₃, the Z isomer is often preferred in DMSO-d₆. mdpi.com Density Functional Theory (DFT) calculations confirm that for C-methyl nitrones, the Z-isomer is energetically favored. acs.org

Factors Governing Stereoisomeric Interconversion of Nitrones

The mechanism of E/Z isomerization in nitrones has been a subject of detailed investigation. It has been established that unimolecular pathways, such as rotation around the C=N bond or inversion through an oxaziridine (B8769555) intermediate, have high energy barriers and are generally not the operative mechanisms under thermal conditions. acs.orgresearchgate.net

Instead, the E⇌Z interconversion for nitrones like N-benzyl-N-methylnitrone is a bimolecular process. researchgate.netresearchgate.net DFT studies support a mechanism involving an initial dimerization of two nitrone molecules through a C-C bond formation to create a diradical intermediate. acs.orgrsc.org This is followed by a dedimerization step that leads to the isomerized product. acs.org The calculated energy barrier for this process for C-methyl nitrones is approximately 29.9 kcal/mol, which aligns well with experimental observations. acs.orgrsc.org The rate of this isomerization can be significantly influenced by external factors; for instance, trace amounts of acid, such as benzoic acid, have been shown to markedly accelerate the interconversion. The reaction temperature can also affect the equilibrium ratio of the isomers. mdpi.com

The table below outlines key factors that influence the interconversion of nitrone stereoisomers.

| Factor | Observation | Mechanism/Effect | Reference |

| Inherent Stability | The Z-isomer is generally more stable than the E-isomer. | Lower thermodynamic energy state. | researchgate.netrsc.org |

| Reaction Mechanism | Isomerization is a bimolecular process. | Involves a diradical intermediate formed via C-C dimerization. | acs.orgresearchgate.netrsc.org |

| Energy Barrier | The activation barrier for interconversion is significant (e.g., ~30 kcal/mol). | The rate-limiting step is the C-C bond cleavage/formation in the dimer. | acs.orgrsc.org |

| Catalysis | Trace amounts of acid can accelerate isomerization. | Acid catalysis lowers the activation energy for interconversion. | |

| Temperature | The ratio of isomers can be temperature-dependent. | Affects the position of the equilibrium between E and Z isomers. | mdpi.com |

Mechanistic Elucidation of N Benzyl N Methylhydroxylamine Transformations

Reaction Mechanism of N-Benzyl-N-methylhydroxylamine Oxidation to Nitrones

Deuterium (B1214612) Kinetic Isotope Effects in Oxidative Transformations

Significant deuterium kinetic isotope effects (KIEs) have been observed in the oxidation of this compound, providing strong evidence for the proposed mechanism. researchgate.netresearchgate.netrsc.org When the benzylic hydrogens are replaced with deuterium (e.g., in N-(dideuteriobenzyl)-N-methylhydroxylamine), a considerable decrease in the reaction rate is observed. researchgate.netresearchgate.net This primary kinetic isotope effect indicates that the C-H bond at the benzylic position is broken during the rate-determining step of the reaction. researchgate.net The measurement of both intermolecular and intramolecular kinetic isotope effects has been crucial in establishing that hydrogen abstraction is a key event following the initial electron transfer. researchgate.netresearchgate.net The magnitude of the KIE, which is the ratio of the rate constant for the non-deuterated compound to the deuterated one (kH/kD), can be substantial, typically in the range of 6-10 for primary C-H/C-D bonds. wikipedia.org

Hammett Analysis and Electronic Effects on Reaction Rates

To further probe the electronic demands of the transition state, Hammett analysis has been employed by studying the oxidation of a series of N-(para-substituted benzyl)-N-methylhydroxylamines. researchgate.netresearchgate.netrsc.org These studies consistently yield negative ρ (rho) values when using oxidants like mercury(II) oxide and p-benzoquinone. researchgate.netresearchgate.netrsc.org A negative ρ value signifies that the reaction is accelerated by electron-donating substituents on the benzyl (B1604629) group and retarded by electron-withdrawing groups. This observation is consistent with the development of a positive charge at or near the benzylic carbon in the transition state of the rate-determining step. researchgate.netresearchgate.netrsc.org This charge buildup supports the proposed mechanism involving an initial electron transfer from the nitrogen, which would be stabilized by electron-donating groups on the aromatic ring. researchgate.netresearchgate.net

| Substituent (X) | σ (Sigma) Value | Relative Rate (k_X/k_H) | Oxidant |

|---|---|---|---|

| OCH₃ | -0.27 | 2.5 | HgO |

| CH₃ | -0.17 | 1.8 | HgO |

| H | 0.00 | 1.0 | HgO |

| Cl | +0.23 | 0.6 | HgO |

| NO₂ | +0.78 | 0.2 | HgO |

Detailed Mechanism of N-Benzyl-N-methylnitrone E/Z Isomerization

The oxidation of this compound can produce both E and Z isomers of the corresponding nitrone. The less stable E isomer often isomerizes to the more stable Z form. researchgate.netresearchgate.netrsc.org The mechanism of this E/Z isomerization has been a topic of significant investigation.

Role of Diradical Species in Isomeric Interconversion

The transformation between E and Z isomers of nitrones, including the nitrone derived from the oxidation of this compound (N-methyl-α-phenylnitrone), is a critical aspect of their reactivity, particularly in processes like 1,3-dipolar cycloadditions. While several mechanistic pathways for this E/Z isomerization have been proposed, including unimolecular torsional mechanisms and the formation of oxaziridine (B8769555) intermediates, computational studies have highlighted the significant role of diradical species. researchgate.netnih.gov

Theoretical investigations using density functional theory (DFT) have shown that unimolecular pathways, as well as those involving zwitterionic intermediates, are generally associated with high energy barriers, making them less likely to occur under typical experimental conditions. nih.govacs.org In contrast, a bimolecular mechanism proceeding through a diradical intermediate has been identified as the most energetically favorable route for the isomerization of several nitrones. researchgate.netacs.org

This proposed mechanism involves the initial dimerization of two nitrone molecules. nih.gov Several approaches for this dimerization have been considered, including concerted, zwitterionic, and diradical pathways. researchgate.net Of these, the formation of a diradical intermediate through a carbon-carbon (C-C) coupling between the two nitrone molecules is the most favored path. nih.govacs.org This is in contrast to a C-O coupling, which is associated with a higher energy barrier. acs.org

The process can be summarized as follows: two nitrone molecules approach each other, leading to the formation of a diradical intermediate via a C-C bond. This intermediate can then undergo dedimerization to yield the isomerized nitrone. The energy barrier for the rate-limiting step in this diradical bimolecular process has been calculated to be in good agreement with experimental data from kinetic studies. researchgate.netnih.gov For instance, for C-methyl nitrones, the energy barrier for the rate-limiting step of the diradical pathway is calculated to be 29.9 kcal/mol. researchgate.netnih.govacs.org

The relative energy barriers for different proposed isomerization mechanisms, as determined by DFT calculations for representative nitrones, are presented in the table below.

| Isomerization Mechanism | Intermediate/Process | Calculated Energy Barrier (kcal/mol) |

| Unimolecular Torsional | Torsional Transition State | 46.5–55.0 acs.org |

| Oxaziridine Intermediate | Formation of Oxaziridine | 46.5–55.0 acs.org |

| Bimolecular Zwitterionic | Zwitterionic Intermediate | 50.0–61.5 acs.org |

| Bimolecular Diradical (C-O Coupling) | Diradical Intermediate via C-O Coupling | 44.9 acs.org |

| Bimolecular Diradical (C-C Coupling) | Diradical Intermediate via C-C Coupling | 25.8–29.9 researchgate.netnih.govacs.org |

The preference for the diradical C-C coupling mechanism is attributed to the relatively low energy of the resulting diradical species compared to other intermediates. acs.org For example, the most stable diradical intermediate formed through C-C coupling (syn-D2a) is calculated to be only 12.8 kcal/mol above the ground state of the starting nitrone molecules. acs.org In contrast, the diradical intermediate from C-O coupling (D1) is significantly higher in energy, at 42.4 kcal/mol above the ground state. acs.org

The table below details the relative energies of key intermediates in the diradical isomerization pathway for a model C-methyl nitrone.

| Species | Description | Relative Energy (kcal/mol) |

| (Z)-1 + (Z)-1 | Two isolated nitrone molecules | 0.0 |

| syn-D2a | Diradical intermediate from C-C coupling | 12.8 acs.org |

| anti-D2b | Diradical intermediate from C-C coupling | 13.5 acs.org |

| D1 | Diradical intermediate from C-O coupling | 42.4 acs.org |

| Z1 | Zwitterionic intermediate | 61.5 acs.org |

These computational findings underscore the crucial role of diradical species in facilitating the isomeric interconversion of nitrones, providing a lower-energy alternative to other proposed mechanistic pathways.

Theoretical and Computational Chemistry of N Benzyl N Methylhydroxylamine Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT has proven to be a powerful tool for investigating the intricate details of chemical reactions involving N-benzyl-N-methylhydroxylamine, from its oxidation to the isomerization of its products.

Computational Characterization of Transition States for Oxidation

The oxidation of this compound is a fundamental process that leads to the formation of nitrones. Mechanistic studies, supported by computational analysis, indicate that this reaction is not a simple, single-step event. Experimental evidence from Hammett plots, which show negative ρ values, points to the development of a positive charge at the nitrogen center in the transition state. acs.orgresearchgate.netresearchgate.net

The generally accepted mechanism involves an initial electron transfer from the nitrogen atom of the hydroxylamine (B1172632) to the oxidizing agent. researchgate.netresearchgate.netresearchgate.net This step is the primary contributor to the formation of the aforementioned positive center. Following the electron transfer, a subsequent hydrogen abstraction from the benzylic carbon or the N-methyl group occurs, leading to the final nitrone product. The regioselectivity of this abstraction is a key factor in determining the structure of the resulting nitrone.

While the general mechanistic pathway is understood, specific DFT calculations detailing the precise geometries and energies of the transition states for the oxidation of this compound are not extensively available in the reviewed literature. Such calculations would be invaluable for a more quantitative understanding of the reaction kinetics and selectivity.

Theoretical Analysis of Nitrone Isomerization Pathways and Energy Barriers

The oxidation of this compound yields nitrones, such as C-phenyl-N-methylnitrone, which can exist as E and Z isomers. The isomerization between these forms is a critical aspect of their chemistry, particularly in the context of their use in 1,3-dipolar cycloaddition reactions. DFT calculations have been instrumental in clarifying the mechanism of this E/Z isomerization. acs.orgresearchgate.netresearchgate.netcsic.es

Unimolecular pathways, such as a simple torsional mechanism or isomerization through an oxaziridine (B8769555) intermediate, have been found to have prohibitively high energy barriers. researchgate.netcsic.es Instead, computational studies strongly support a bimolecular mechanism. The most favored pathway involves the dimerization of two nitrone molecules via a diradical intermediate, followed by a dedimerization step to yield the isomerized product. acs.orgresearchgate.netresearchgate.netcsic.es

The key steps in this process involve the formation of a C-C bond between two nitrone molecules to form a diradical intermediate. This is followed by rotation around the newly formed C-C bond and subsequent cleavage back to the nitrone monomers, but with altered stereochemistry. DFT calculations have provided detailed energy profiles for this process. For instance, the rate-limiting step for the isomerization of C-methyl nitrones has a calculated energy barrier of 29.9 kcal/mol, while for C-(methoxycarbonyl) nitrones, the barrier is lower, at 25.8 kcal/mol. acs.orgresearchgate.netresearchgate.netcsic.es These theoretical values are in excellent agreement with experimental kinetic data.

| Nitrone Type | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C-methyl nitrone | Dimerization/Dedimerization | 29.9 | acs.orgresearchgate.netresearchgate.netcsic.es |

| C-(methoxycarbonyl) nitrone | Dimerization/Dedimerization | 25.8 | acs.orgresearchgate.netresearchgate.netcsic.es |

Molecular Conformation and Stereoelectronic Effects

The three-dimensional structure and electronic properties of this compound are governed by complex conformational and stereoelectronic effects. Computational studies have been crucial in dissecting these phenomena.

Computational Studies on Nitrogen Inversion Barriers in N,N-Disubstituted Hydroxylamines

One of the key dynamic processes in this compound is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. This process has been extensively studied using both experimental techniques, such as dynamic NMR spectroscopy, and theoretical calculations. researchgate.netresearchgate.netresearchgate.net

Experimental studies have determined the free energy barrier (ΔG‡) for nitrogen inversion in a series of acyclic di- and tri-substituted hydroxylamines to be in the range of 49.1 to 66.8 kJ mol⁻¹ (approximately 11.7 to 16.0 kcal/mol). researchgate.netresearchgate.net For this compound specifically, the barrier is reported to be between 12.0 and 13.3 kcal/mol. researchgate.net These barriers are influenced by the electronic and steric nature of the substituents on the nitrogen atom. For example, the presence of an ortho-hydroxy substituent on the benzyl (B1604629) group has been shown to increase the nitrogen inversion barrier by about 10 kJ mol⁻¹, which is attributed to the need to break an intramolecular hydrogen bond prior to inversion. researchgate.net

| Compound | Method | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Acyclic di- and tri-substituted hydroxylamines | Dynamic NMR | 11.7 - 16.0 | researchgate.netresearchgate.net |

| This compound | Dynamic NMR | 12.0 - 13.3 | researchgate.net |

Analysis of Rotational Dynamics Around N-O Bonds in Hydroxylamines

In addition to nitrogen inversion, rotation around the N-O single bond is another important conformational process in this compound. These two motions are often coupled, and understanding their interplay is essential for a complete picture of the molecule's conformational landscape. researchgate.netresearchgate.net

Research into Applications of N Benzyl N Methylhydroxylamine Derived Nitrones

Synthetic Utility of N-Benzyl-N-methylnitrones in Cycloaddition Chemistry

N-benzyl-N-methylhydroxylamine is a key precursor for generating N-benzylnitrones, which are versatile 1,3-dipoles used in organic synthesis. mdpi.com These nitrones readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. nbu.ac.in This method is a cornerstone for creating multiple stereocenters in a single, efficient step. csic.es

The 1,3-dipolar cycloaddition of nitrones is a stereospecific process, meaning the stereochemistry of the reacting alkene is retained in the final product. wikipedia.org The reactions of nitrones derived from this compound allow for significant stereochemical control, leading to the selective formation of specific diastereomers. researchgate.net The electronic properties of substituents on the nitrone can influence the dipole's activity and modulate the diastereoselectivity of the reaction. researchgate.net For instance, the use of a chiral Lewis acid catalyst with N-benzyl nitrones has been shown to produce cycloadducts with excellent regio-, diastereo-, and enantioselectivity. researchgate.net

The diastereoselectivity of these cycloadditions can often be rationalized by analyzing the transition states. Factors such as steric hindrance and favorable π-stacking interactions between substituents on the nitrone and the dipolarophile can direct the reaction towards a preferred stereochemical outcome. wikipedia.org In reactions with chiral α,β-unsaturated esters, high π-facial diastereoselection is often observed, which can be attributed to steric effects induced by chiral auxiliaries. conicet.gov.aracs.org Theoretical calculations support a concerted cycloaddition mechanism, which accounts for the high degree of stereospecificity observed in these transformations. conicet.gov.aracs.org

The primary application of N-benzyl-N-methylnitrone cycloadditions is the synthesis of N-heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govmdpi.com The reaction provides a direct route to highly substituted isoxazolidines. mdpi.comresearchgate.net These isoxazolidine (B1194047) rings can then serve as versatile intermediates for further synthetic manipulations.

This methodology has been employed to create complex, polycyclic systems. For example, an intramolecular cycloaddition involving a nitrone generated from an aldehyde and N-methylhydroxylamine can produce a fused bicyclic structure. nih.gov In another advanced application, N-benzylhydroxylamine hydrochloride reacts in a tandem sequence to form a tricyclic spiro-isoxazolidine, generating three new stereocenters and two new rings in a single operation. rsc.org The reaction of nitrones with nucleobase-containing alkenes has also been used to synthesize novel spiro-isoxazolidines with an indoline (B122111) ring, demonstrating the broad utility of this approach in building diverse and complex molecular architectures. unizar.es

Stereochemical Control in 1,3-Dipolar Cycloaddition Reactions

Structure-Reactivity Investigations of Substituted this compound Analogues

To refine the synthetic utility of this compound, researchers have studied various analogues to understand how structural modifications affect reactivity. These investigations provide a deeper understanding of the mechanisms governing nitrone formation and their subsequent reactions.

The oxidation of this compound to its corresponding nitrone is a critical step, and its efficiency can be influenced by substituents on the benzyl (B1604629) group. researchgate.netresearchgate.net Studies on the oxidation of various para-substituted N-benzyl-N-methylhydroxylamines using oxidants like mercury(II) oxide have shown that the electronic nature of the substituent plays a key role. researchgate.netresearchgate.net

Kinetic studies using Hammett plots yield negative ρ (rho) values, which indicates the development of a positive charge at the benzylic center in the reaction's transition state. researchgate.netresearchgate.net This suggests a mechanism that may involve an initial electron transfer from the nitrogen atom to the oxidant, followed by hydrogen abstraction. researchgate.net Consequently, electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.net

The oxidation process can also lead to the formation of different geometric isomers of the nitrone (E and Z isomers). Research has shown that unstable E-nitrones can form initially in significant amounts, which then readily isomerize to the more thermodynamically stable Z-nitrones. researchgate.netresearchgate.net

| Para-Substituent on Benzyl Group | Electronic Effect | Relative Rate of Nitrone Formation | Predominant Isomer at Equilibrium |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Fastest | Z-nitrone |

| -CH₃ (Methyl) | Electron-Donating | Fast | Z-nitrone |

| -H (Hydrogen) | Neutral | Baseline | Z-nitrone |

| -Cl (Chloro) | Electron-Withdrawing | Slow | Z-nitrone |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Slowest | Z-nitrone |

This table illustrates the general trend of substituent effects on the rate of nitrone formation from para-substituted this compound analogues as described in the literature. researchgate.netresearchgate.net

The structural motif of this compound is found in other valuable synthetic reagents. A notable example is N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, which serves as a convenient precursor to a non-stabilized azomethine ylide. enamine.net This intermediate undergoes [3+2] and [3+3] cycloaddition reactions to construct a variety of functionalized N-heterocycles, such as pyrrolidines. enamine.net

Additionally, N-benzylhydroxylamine hydrochloride itself is a versatile starting material for creating other functional groups. It can be used to prepare N,O-diacyl hydroxylamines, which are substrates for further rearrangements and transformations. thieme-connect.com For example, N-benzylhydroxylamine can be acylated with various acid chlorides to produce N-benzyl-N-hydroxyamides, which are important intermediates in their own right. thieme-connect.com These examples demonstrate that scaffolds related to this compound are not limited to nitrone chemistry but are part of a broader network of synthetic transformations for building complex molecules. nih.gov

Analytical and Characterization Methodologies in N Benzyl N Methylhydroxylamine Research

Spectroscopic Techniques for Elucidinating Reaction Intermediates and Products

Spectroscopy is fundamental to the structural elucidation of molecules. In the context of N-benzyl-N-methylhydroxylamine research, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm structures and identify products formed during reactions, such as oxidations and cycloadditions. thieme-connect.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of this compound derivatives and the nitrones formed from their oxidation. researchgate.netresearchgate.net Low-temperature NMR studies of this compound have revealed magnetic nonequivalence, providing insights into conformational processes like nitrogen inversion. caltech.edu

In the oxidation of N-benzyl-N-alkylhydroxylamines, NMR is crucial for identifying the resulting (E)- and (Z)-nitrone isomers. researchgate.net For example, the conformation of unstable (E)-nitrones, which can readily isomerize to the more stable (Z)-isomers, has been deduced from ¹H NMR data. researchgate.net The chemical shifts of protons, particularly those on the benzyl (B1604629) group and the N-methyl group, provide definitive evidence of the molecular structure. For instance, in derivatives of this compound, the protons of the benzyl CH₂ group often appear as distinct signals in the ¹H NMR spectrum. mdpi.commdpi.com Studies on related O-benzyl-N-(1-phenylethyl)hydroxylamine derivatives show characteristic signals for the benzylic protons (CH) and the O-benzyl methylene (B1212753) protons (OCH₂). rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and its reaction products. thieme-connect.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which helps in determining the elemental composition of a compound with high accuracy. rsc.org For example, in the characterization of O-benzyl-N-(1-(4-chlorophenyl)ethyl)hydroxylamine, HRMS-ESI (m/z) was used to find the [M+H]⁺ ion at 262.0998, which closely matched the calculated value of 262.0999, confirming its molecular formula as C₁₅H₁₆ClNO. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. In the study of N-benzylhydroxylamine derivatives and their reaction products, IR spectra can confirm the presence of specific bonds, such as N-O and C=N in nitrones or O-H in the hydroxylamine (B1172632) itself. For instance, in the characterization of tetracyclic indoloisoxazolidines synthesized from reactions involving N-benzylhydroxylamine hydrochloride, characteristic IR absorption bands were observed for the carbonyl (C=O) and other functional groups in the molecule. thieme-connect.com

| Technique | Application in this compound Research | Typical Observations & Findings |

| ¹H NMR | Structural elucidation of isomers, intermediates, and final products. caltech.edumdpi.commdpi.com | Characteristic chemical shifts for benzyl (C₆H₅CH₂) and methyl (N-CH₃) protons. Used to differentiate between (E) and (Z) nitrone isomers formed from oxidation. researchgate.net |

| ¹³C NMR | Confirmation of the carbon skeleton of the molecule. mdpi.commdpi.comrsc.org | Signals corresponding to the carbons of the benzyl group, the methyl group, and other carbons in the molecular backbone. |

| Mass Spec (MS) | Determination of molecular weight and confirmation of molecular formula. thieme-connect.comrsc.org | Provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming the identity of the synthesized compounds. thieme-connect.comrsc.org |

| IR Spectroscopy | Identification of functional groups. thieme-connect.com | Shows characteristic absorption bands for N-O, O-H, C-N, and aromatic C-H bonds, confirming the structure of the hydroxylamine and its products. |

Chromatographic Methods for Separation and Purity Assessment in Reaction Studies

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing the purity of the final products.

Column Chromatography

Column chromatography using silica (B1680970) gel is a standard method for the purification of this compound derivatives from crude reaction mixtures. mdpi.commdpi.combeilstein-journals.org The choice of solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. mdpi.commdpi.com For example, in the synthesis of (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] hydroxylamine, purification by column chromatography on silica gel with a hexane/diethyl ether (60:40) mixture yielded the pure product. mdpi.com

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.comopen.ac.uk The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the components of a mixture. For the product (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] hydroxylamine, a TLC Rf value of 0.35 was recorded using a hexane/diethyl ether (60:40) solvent system. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for both the analysis and purification of this compound and related compounds. Reverse-phase (RP) HPLC is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. sielc.comrug.nl A method for analyzing N-benzyl-N-hydroxy-1-phenylmethanamine uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This technique is scalable and can be used for preparative separation to isolate impurities. sielc.com HPLC is also employed to determine the purity of synthesized compounds, such as N-benzylhydroxylamine hydrochloride, where purities of over 99% have been achieved after purification. mdpi.comlgcstandards.com In some studies, HPLC analysis of reaction crudes is used to determine the ratio of diastereomers formed. conicet.gov.ar

| Method | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures beilstein-journals.org | Purification of crude reaction products to isolate pure this compound derivatives. mdpi.commdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Diethyl Ether (60:40) mdpi.commdpi.com | Monitoring reaction progress and identifying components of a mixture by their Rf values. mdpi.commdpi.com |

| HPLC | Reverse-Phase (e.g., Newcrom R1) sielc.com | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic) sielc.com | Purity assessment, quantitative analysis, and preparative separation of this compound and its derivatives. sielc.commdpi.com |

| Recrystallization | Not Applicable | Ethyl Acetate mdpi.com | Purification of the crude product to remove impurities, often used after initial separation steps. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.